molecular formula C22H22N2O2 B12483828 2-(2,6-dimethylphenoxy)-N',N'-diphenylacetohydrazide

2-(2,6-dimethylphenoxy)-N',N'-diphenylacetohydrazide

Cat. No.: B12483828
M. Wt: 346.4 g/mol
InChI Key: YCUOTGDXVUYXFV-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide is an organic compound with a complex structure that includes phenoxy and diphenylacetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of fluidized bed reactors with iron-chromium mixed oxide catalysts has been reported for the synthesis of related compounds . This method ensures good temperature equalization and high conversion rates, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule and the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain enzymes or receptors, while the diphenylacetohydrazide moiety can interact with other molecular pathways . This dual interaction makes it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N’,N’-diphenylacetohydrazide is unique due to its combination of phenoxy and diphenylacetohydrazide groups, which provide it with distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N',N'-diphenylacetohydrazide

InChI

InChI=1S/C22H22N2O2/c1-17-10-9-11-18(2)22(17)26-16-21(25)23-24(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3,(H,23,25)

InChI Key

YCUOTGDXVUYXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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